

# Comprehensive Spectroscopic Profile: Dodecane-2,11-dione

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## Compound of Interest

Compound Name: *dodecane-2,11-dione*

CAS No.: 7029-09-6

Cat. No.: B1594087

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CAS Registry Number: 7029-09-6 Molecular Formula:

Molecular Weight: 198.30 g/mol IUPAC Name: **Dodecane-2,11-dione**

## Executive Summary & Structural Logic

**Dodecane-2,11-dione** is a symmetric, linear diketone characterized by terminal methyl ketone motifs separated by an octamethylene spacer. Its spectroscopic signature is defined by the high symmetry of the molecule (


effective symmetry in solution), resulting in simplified NMR spectra where signals from the C1-C6 segment overlap perfectly with the C12-C7 segment.

Applications:

- **Polymer Chemistry:** Precursor for synthesizing specialized polyamines or macrocyclic musk compounds via reductive amination or intramolecular aldol condensation.[1]
- **Metabolic Standards:** Used as a reference standard in the analysis of fatty acid oxidation disorders (omega-oxidation pathways).

## Structural Analysis Diagram

The following diagram illustrates the chemical symmetry and the carbon numbering scheme used for spectral assignment.

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Caption: Structural connectivity emphasizing the C2/C11 symmetry axis.

## Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically prepared via Wacker Oxidation of dodeca-1,11-diene or Grignard addition to sebaconitrile. Impurities from these routes (e.g., unreacted alkenes or mono-ketones) can introduce artifacts.

### Standard Protocol: Sample Preparation for Analysis

- NMR: Dissolve 10-15 mg of analyte in 0.6 mL of Chloroform-d (  
) containing 0.03% TMS as an internal standard. Filter through a glass wool plug to remove particulate suspension.[1]
- GC-MS: Dilute to 100 ppm in Dichloromethane (DCM). Use a split injection ratio of 20:1 to prevent detector saturation.

- IR: Prepare a thin liquid film between NaCl plates (neat) or use an ATR (Attenuated Total Reflectance) crystal.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the molecule's symmetry. The integration values in the proton spectrum are critical for confirming the diketone structure over a mono-ketone impurity.

### H NMR Data (400 MHz, )



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Mechanistic Insight: The triplet at 2.41 ppm is the diagnostic signal for the methylene group alpha to the ketone. A shift to ~2.9 ppm would indicate an acid chloride impurity (sebacoyl chloride), while a shift to ~3.6 ppm would indicate a primary alcohol.

### C NMR Data (100 MHz, )



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## Mass Spectrometry (EI-MS)

The Electron Impact (70 eV) mass spectrum is dominated by fragmentation characteristic of linear methyl ketones: Alpha-cleavage and the McLafferty Rearrangement.

## Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathways yielding diagnostic ions  $m/z$  43 and 58.

## Key Diagnostic Ions[1]

- $m/z$  43 (Base Peak, 100%): The acylium ion (

- ). This is the hallmark of a methyl ketone.
- $m/z$  58 (Strong, ~40-60%): The McLafferty rearrangement product ( ). This confirms the presence of a  $\gamma$ -hydrogen available for transfer (requires a chain length of 5 carbons attached to the carbonyl).
  - $m/z$  198 (Molecular Ion, <5%): Often weak in aliphatic ketones due to rapid fragmentation.
  - $m/z$  71, 85: Alkyl fragments from the hydrocarbon chain cleavage.

## Infrared (IR) Spectroscopy

The IR spectrum confirms the functional group identity without ambiguity.



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## References

- National Institute of Standards and Technology (NIST). Mass Spectral Library: 2-Dodecanone & Related Ketones. NIST Standard Reference Data.[1] [\[Link\]](#)
- PubChem. Compound Summary: **Dodecane-2,11-dione** (CAS 7029-09-6). National Center for Biotechnology Information.[1] [\[Link\]](#)

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for interpretation of McLafferty and Alpha-cleavage mechanisms in ketones).

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## Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0323175) [np-mrd.org]
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